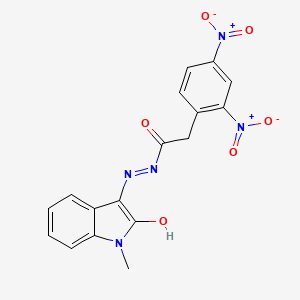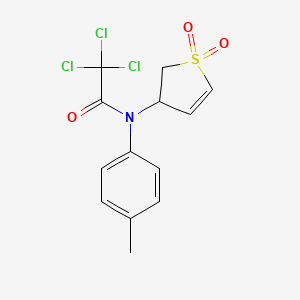![molecular formula C18H24N2OS B5235480 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide](/img/structure/B5235480.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide, also known as DMQD, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thioamide derivative of quinoline, which is a class of compounds that has been found to exhibit a range of biological activities. DMQD has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide involves the modulation of voltage-gated potassium channels and the inhibition of acetylcholinesterase. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide binds to the potassium channel and stabilizes its closed state, reducing the flow of potassium ions and increasing neuronal excitability. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide also binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and increasing its availability in the synaptic cleft.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide have been studied in vitro and in vivo. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been found to increase the firing rate of neurons in the hippocampus, a brain region important for learning and memory. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has also been found to enhance the release of acetylcholine in the hippocampus and cortex, which may improve cognitive function. In addition, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been found to have antioxidant and anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has several advantages for lab experiments, including its high potency and selectivity for potassium channels and acetylcholinesterase. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide is also stable and can be easily synthesized in large quantities. However, 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide. One area of research is the development of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide analogs with improved potency and selectivity for potassium channels and acetylcholinesterase. Another area of research is the investigation of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide's potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Finally, the study of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide's antioxidant and anti-inflammatory effects may have implications for the treatment of other diseases such as cancer and cardiovascular disease.
Conclusion
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide is a promising compound for scientific research, particularly in the field of neuroscience. Its ability to modulate potassium channels and inhibit acetylcholinesterase suggests that it may have potential applications in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action and potential applications of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide.
合成方法
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide can be synthesized using several methods, including the reaction of 4,8-dimethyl-2-quinolinethiol with N,N-diethylpropanamide in the presence of a catalyst. Another method involves the reaction of 4,8-dimethyl-2-quinolinethiol with N,N-diethylpropanamide in the presence of a base and a solvent. The synthesis of 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been optimized to increase the yield and purity of the compound.
科学研究应用
2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has been found to modulate the activity of voltage-gated potassium channels, which are important for regulating neuronal excitability. 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. These effects suggest that 2-[(4,8-dimethyl-2-quinolinyl)thio]-N,N-diethylpropanamide may have potential applications in the treatment of neurological disorders such as Alzheimer's disease and epilepsy.
属性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-6-20(7-2)18(21)14(5)22-16-11-13(4)15-10-8-9-12(3)17(15)19-16/h8-11,14H,6-7H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJPPOOBYKDHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC2=C(C=CC=C2C(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N,N-diethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-N-ethyl-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5235399.png)
![2-[4-(2-methoxybenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5235407.png)
![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-9-ethyl-9H-carbazole](/img/structure/B5235414.png)
![(3aS*,6aR*)-3-[2-(2-pyridinyl)ethyl]-5-(1,3-thiazol-2-ylmethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5235420.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-chlorobenzamide](/img/structure/B5235426.png)

![2-[ethyl(phenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B5235437.png)

![N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5235456.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5235458.png)

![ethyl 1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-5-[3-(2-thienyl)propanoyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5235464.png)

![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B5235498.png)